molecular formula C7H4N4O4 B11108979 3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No.: B11108979
M. Wt: 208.13 g/mol
InChI Key: NSGMWYNFZUDTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a heterocyclic compound that features a unique structure combining a nitrophenyl group with an oxatriazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the reaction of 4-nitrophenylhydrazine with ethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The oxatriazolium ring can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the oxatriazolium ring.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The oxatriazolium ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-1,2,3,4-oxadiazol-3-ium-5-olate
  • 3-(4-Nitrophenyl)-1,2,3,4-thiatriazol-3-ium-5-olate
  • 3-(4-Nitrophenyl)-1,2,3,4-tetrazol-3-ium-5-olate

Uniqueness

3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is unique due to its combination of a nitrophenyl group with an oxatriazolium ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-nitrophenyl)oxatriazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7-8-10(9-15-7)5-1-3-6(4-2-5)11(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMWYNFZUDTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.